molecular formula C11H14O3 B2923267 2-(4-Hydroxybutoxy)benzaldehyde CAS No. 1392015-82-5

2-(4-Hydroxybutoxy)benzaldehyde

Cat. No. B2923267
CAS RN: 1392015-82-5
M. Wt: 194.23
InChI Key: BESAIRMUSWIMSK-UHFFFAOYSA-N
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Description

“2-(4-Hydroxybutoxy)benzaldehyde” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Solid Phase Organic Synthesis

2-(4-Hydroxybutoxy)benzaldehyde and its derivatives have been studied in the context of solid phase organic synthesis. Researchers have explored the use of electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde, in the synthesis of benzylic secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides. These compounds are then cleaved from the support to yield high-purity products (Swayze, 1997).

Photocatalytic Oxidation

The derivative 4-hydroxybenzaldehyde has been investigated in the photocatalytic oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/solar UV system. This process has potential applications in environmentally friendly chemical synthesis, demonstrating the utility of benzaldehyde derivatives in green chemistry (Marotta et al., 2011).

Enzymatic Catalysis

The enzyme benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives, has been studied for its ability to synthesize enantioselective compounds. This research highlights the role of benzaldehyde derivatives in biocatalysis and organic synthesis (Kühl et al., 2007).

Hydroxylation Studies

Studies on the hydroxylation of benzaldehydes by synthetic nonheme oxoiron(IV) complexes show that the reactivity and chemoselectivity are influenced by the ligand environment. This research underscores the significance of benzaldehyde derivatives in understanding complex chemical processes (Turcas et al., 2018).

Regioselective Protection

Benzaldehyde derivatives like 3,4-dihydroxy-benzaldehyde have been explored for regioselective protection, which is a critical step in the synthesis of complex organic molecules. This process is crucial for developing pharmaceuticals and other chemical products (Plourde & Spaetzel, 2002).

Safety and Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is reasonable to assume that “2-(4-Hydroxybutoxy)benzaldehyde” may have similar hazards, but specific information is not available.

properties

IUPAC Name

2-(4-hydroxybutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESAIRMUSWIMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybutoxy)benzaldehyde

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